2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione
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Overview
Description
2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione is a type of nitrogen-containing heterocyclic compound . It belongs to the family of pyrroloimidazoles, which are valuable synthetic blocks and have a wide spectrum of biological activity . These compounds are partially and fully hydrogenated .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg (II)–EDTA system . This reaction forms 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole . The introduction of chiral aminoethylpyrrolidine into this reaction allows for the formation of an optically pure analog of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex. It belongs to the family of pyrroloimidazoles, which can be distinguished by the degree of saturation of the product pyrroloimidazole ring . The most studied structures in this family are 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and fully hydrogenated pyrrolo[1,2-a]imidazoles .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. One example is the indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine by monoamine oxidase (MAO-N-D5) in the presence of flavin adenine dinucleotide (FAD), which results in the formation of 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole .Scientific Research Applications
Synthesis and Broad-Spectrum Antibacterial Activity
Research has been conducted on the synthesis of imidazolidine- and tetrahydropyrimidine-2-thione derivatives, highlighting their broad-spectrum antibacterial activity. These derivatives exhibit significant antimicrobial properties against a variety of Gram-positive and Gram-negative pathogenic bacteria. The synthesis process involves an efficient, non-toxic, recyclable, and economic catalyst, avoiding the emission of harmful gases during the reaction progress. This research underscores the potential of these derivatives in developing new antimicrobial agents (Beyzaei et al., 2017).
Chemoselective Synthesis of Biheterocyclic Skeletons
A study demonstrates the chemoselective synthesis of tetrahydro-1H-pyrrolo[1,2-c]imidazole and tetrahydropyrimidine derivatives. This synthetic strategy is promising for diversity-oriented synthesis of alkaloid analogues, suggesting potential applications in pharmaceutical development (Cai et al., 2015).
Enhancing Cellular Uptake of Py–Im Polyamides
Another area of application involves pyrrole–imidazole (Py–Im) hairpin polyamides, which are capable of disrupting protein–DNA interactions. Research indicates that modifications of these compounds can significantly enhance their cellular uptake and biological activity, highlighting their therapeutic potential (Meier, Montgomery, & Dervan, 2012).
Synthesis of Nitrogen-rich Compounds for Gas Generators
The synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds for potential applications in nitrogen-rich gas generators is another key area of interest. These compounds exhibit high positive heats of formation and are investigated for their energetic properties (Srinivas, Ghule, & Muralidharan, 2014).
Synthesis, Antibacterial, and Antifungal Activity
Research on the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts has shown that these compounds display significant antibacterial and antifungal activity. This suggests their potential use in developing new antimicrobial agents (Demchenko et al., 2021).
Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry
A comprehensive review of current developments in imidazole-based compounds highlights their broad bioactivities and their extensive use as clinical drugs to treat various diseases. This research underscores the importance of imidazole derivatives in medicinal chemistry and drug development (Zhang et al., 2014).
Future Directions
The future directions for the study of 2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione and similar compounds are promising. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it , indicating a need for further study in this area.
properties
IUPAC Name |
2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c9-6-7-4-5-2-1-3-8(5)6/h4H,1-3H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVQRNRFFYPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC(=S)N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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